2-(Ethoxymethoxy)-4,6-dimethylphenylboronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid pinacol ester is a boronic ester commonly used in organic synthesis. Boronic esters are valuable intermediates in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This compound is characterized by its stability and reactivity, making it a useful building block in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid pinacol ester typically involves the reaction of 2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into different boronic compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various boronic acids, boronic esters, and other functionalized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid pinacol ester has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, electrophiles, and radicals, facilitating a wide range of chemical transformations. The compound’s reactivity is attributed to the boron atom’s ability to form reversible covalent bonds with other atoms and molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the ethoxymethoxy and dimethyl groups.
2-Ethoxyvinylboronic acid pinacol ester: Contains an ethoxyvinyl group instead of the ethoxymethoxy group.
2-Aminophenylboronic acid pinacol ester: Contains an amino group instead of the ethoxymethoxy group.
Uniqueness
2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability. The ethoxymethoxy and dimethyl groups enhance its solubility and compatibility with various solvents and reaction conditions, making it a versatile reagent in organic synthesis .
Eigenschaften
Molekularformel |
C17H27BO4 |
---|---|
Molekulargewicht |
306.2 g/mol |
IUPAC-Name |
2-[2-(ethoxymethoxy)-4,6-dimethylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H27BO4/c1-8-19-11-20-14-10-12(2)9-13(3)15(14)18-21-16(4,5)17(6,7)22-18/h9-10H,8,11H2,1-7H3 |
InChI-Schlüssel |
OWWRQFJQGQYBCZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2OCOCC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.